Pyrene, 1,6-diethynyl- Pyrene, 1,6-diethynyl-
Brand Name: Vulcanchem
CAS No.: 173678-77-8
VCID: VC21278790
InChI: InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H
SMILES: C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C
Molecular Formula: C20H10
Molecular Weight: 250.3 g/mol

Pyrene, 1,6-diethynyl-

CAS No.: 173678-77-8

Cat. No.: VC21278790

Molecular Formula: C20H10

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

Pyrene, 1,6-diethynyl- - 173678-77-8

Specification

CAS No. 173678-77-8
Molecular Formula C20H10
Molecular Weight 250.3 g/mol
IUPAC Name 1,6-diethynylpyrene
Standard InChI InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H
Standard InChI Key ANAJYRYWCSPFKM-UHFFFAOYSA-N
SMILES C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C
Canonical SMILES C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C

Introduction

Chemical Structure and Properties

Molecular Structure

Pyrene, 1,6-diethynyl- features a pyrene core with two ethynyl (C≡CH) groups attached at the 1 and 6 positions. The compound has the molecular formula C₂₀H₁₀ and a molecular weight of approximately 250.3 g/mol. The structural representation can be described by its InChI key (ANAJYRYWCSPFKM-UHFFFAOYSA-N) and SMILES notation (C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C).

Physical and Chemical Properties

The physical and chemical properties of 1,6-diethynylpyrene are summarized in the following table:

PropertyValue/Description
AppearanceCrystalline solid
Molecular FormulaC₂₀H₁₀
Molecular Weight250.3 g/mol
ClassificationPolycyclic aromatic hydrocarbon
Sub-classificationSubstituted pyrene
SMILES NotationC#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C
InChI KeyANAJYRYWCSPFKM-UHFFFAOYSA-N

Like other pyrene derivatives, 1,6-diethynylpyrene possesses a planar structure that facilitates π-π stacking interactions. These interactions enhance its electronic properties, making it suitable for applications in fluorescence and organic electronics.

Spectroscopic Characterization

Spectral Data

Comprehensive spectroscopic characterization has been performed on 1,6-diethynylpyrene, providing valuable data for identification and structural confirmation:

FT-IR Spectroscopy

The FT-IR spectrum of 1,6-diethynylpyrene shows characteristic peaks at:

  • 3294 cm⁻¹ (C≡H stretching)

  • 3052 cm⁻¹ (Aromatic C-H stretching)

  • 2097 cm⁻¹ (C≡C stretching)

  • 1182 cm⁻¹ (Aromatic C=C-H bending)

NMR Spectroscopy

The ¹H-NMR spectrum (CDCl₃) exhibits the following signals:

  • δ = 3.59 ppm (s, 2H, HC≡C) - characteristic signal for terminal ethynyl protons

  • δ = 8.11 ppm (d, J=9.18 Hz, 4H, ArH)

  • δ = 8.15 ppm (d, J=7.85 Hz, 2H, ArH)

  • δ = 8.59 ppm (d, J=9.11 Hz, 2H, ArH)

The ¹³C-NMR spectrum (CDCl₃) shows signals at:

  • δ = 82.51 ppm (C≡C)

  • δ = 83.04 ppm (C≡C)

  • δ = 117.28, 122.39, 125.11, 126.31, 128.30, 129.56, 130.54, 131.65 ppm (aromatic carbons)

UV-Visible Spectroscopy

UV-Visible spectroscopy in THF reveals absorption maxima at:

  • 340 nm

  • 360 nm

  • 380 nm

  • 393 nm

Mass Spectrometry

Mass spectrometry data (MALDI-TOF) confirms the molecular structure:

  • Calculated for C₂₀H₁₀: 250.29

  • Found: 250.23 [M]⁺

Applications in Materials Science

SWCNT-Pyrene 3D Hybrid Materials

One of the most significant applications of 1,6-diethynylpyrene is in the preparation of single-walled carbon nanotube (SWCNT) hybrid materials. The compound can be used to create three-dimensional (3D) hybrid materials through covalent functionalization of SWCNTs .

The synthesis of these hybrid materials involves the reaction of azido-substituted SWCNTs with 1,6-diethynylpyrene via azide-alkyne Huisgen cycloaddition (Click reaction). This process creates a 3D network where the pyrene units serve as bridges between the carbon nanotubes .

Sensing Applications

The SWCNT-Pyrene 3D hybrid materials created using 1,6-diethynylpyrene have demonstrated potential as chemical sensors. Research has shown that these materials exhibit electrical response toward low concentrations of ammonia (0.1-40 ppm), making them promising candidates for gas sensing applications .

The sensing mechanism likely involves changes in the electrical conductivity of the hybrid material upon interaction with ammonia molecules. The pyrene units within the hybrid structure play a crucial role in this sensing capability, possibly through π-electron interactions with the target analyte.

Characterization of Hybrid Materials

Analytical Techniques

The SWCNT-Pyrene 3D hybrid materials derived from 1,6-diethynylpyrene have been characterized using various analytical techniques:

  • FT-IR spectroscopy

  • Raman spectroscopy

  • UV-Visible spectroscopy

  • Thermogravimetric analysis (TGA)

  • Scanning electron microscopy (SEM)

These techniques provide complementary information about the structure, composition, and morphology of the hybrid materials, confirming the successful incorporation of 1,6-diethynylpyrene into the SWCNT framework.

Morphological Analysis

Scanning electron microscopy (SEM) has been used to investigate the morphology of 1,6-diethynylpyrene-SWCNT hybrid films. These analyses reveal the three-dimensional network structure formed by the interconnected carbon nanotubes and pyrene units .

The typical thickness of thin films deposited by drop casting of the hybrid material suspensions in dichloromethane is approximately 100 nm, as estimated by spectroscopic ellipsometry .

The spectroscopic characterization of 1,6-diethynylpyrene provides valuable reference data for researchers working with this compound. The application of this molecule in creating SWCNT-Pyrene 3D hybrid materials demonstrates its utility in developing advanced functional materials with sensing capabilities.

As research in this field continues to evolve, 1,6-diethynylpyrene is likely to find additional applications in areas such as organic electronics, photonics, and sensor technology. The continued exploration of its chemistry and materials science applications will contribute to the development of next-generation functional materials with tailored properties.

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